![molecular formula C25H25FN2O4 B2771114 4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034310-62-6](/img/structure/B2771114.png)
4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H25FN2O4 and its molecular weight is 436.483. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphorylation & Dephosphorylation Applications
This compound has been investigated for its role in modulating phosphorylation and dephosphorylation processes. Researchers have explored its impact on cellular signaling pathways, particularly those involving kinases and phosphatases. By influencing these regulatory mechanisms, it may contribute to disease treatment or targeted therapies .
Organic Materials for Solar Cells
In the realm of organic photovoltaics, this compound has garnered attention. Specifically, it has been incorporated into n-type interlayers in planar perovskite solar cells. Its electron transport properties make it a potential candidate for enhancing solar cell efficiency .
Functional Dyes and Receptor-Like Behavior
The combination of the 3,5-dichloro-BODIPY derivative and the phenyl boronic acid (PBA) moiety has led to the synthesis of functional dyes. These modular compounds exhibit receptor-like abilities, potentially enabling applications in sensing, imaging, or molecular recognition .
Medicinal Chemistry and Drug Development
Researchers have explored the pharmacological properties of this compound. Its unique structure suggests potential as a scaffold for designing novel drugs. Investigations into its interactions with biological targets, such as enzymes or receptors, may reveal therapeutic applications .
Materials Science and Supramolecular Chemistry
Given its complex structure, this compound has been studied in materials science. Researchers have investigated its self-assembly behavior, crystal structures, and supramolecular interactions. Such insights could lead to innovative materials with tailored properties .
Biological Imaging and Fluorescent Probes
Fluorescent derivatives of this compound have been synthesized for biological imaging. Their ability to selectively bind to specific cellular components makes them valuable tools for visualizing biological processes or detecting specific molecules .
properties
IUPAC Name |
4-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4/c1-17-12-22(14-25(30)27(17)2)32-23-15-28(16-23)24(29)11-6-18-4-3-5-21(13-18)31-20-9-7-19(26)8-10-20/h3-5,7-10,12-14,23H,6,11,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYBIVGCSSLAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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